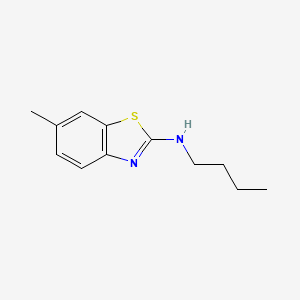

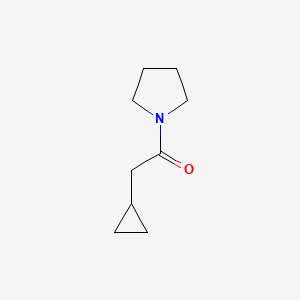

2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one” is a complex organic molecule. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to an ethanone backbone. Additionally, it has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopropyl ring, the pyrrolidine ring, and the ethanone functional group. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. The ethanone group could potentially undergo oxidation or reduction reactions. The pyrrolidine ring might undergo reactions typical of secondary amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the polar ethanone group and the pyrrolidine ring might influence its solubility in different solvents .Applications De Recherche Scientifique

Metal-Free Cycloaddition for Cyclobutene Synthesis

Research by Alcaide et al. (2015) showcases a metal-free direct [2+2] cycloaddition reaction of alkynes using 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors. This method facilitates the synthesis of substituted cyclobutenes under mild conditions, highlighting a novel application of related compounds in facilitating uncatalyzed protocols for constructing complex molecular structures without the need for irradiation or heating (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).

Fabrication of Electrooptic Films

Facchetti et al. (2006) developed new dibranched, heterocyclic "push-pull" chromophores, such as bis{1-(pyridin-4-yl)-2-[2-(N-methylpyrrol-5-yl)]ethane}methane, demonstrating the influence of pyrrole-pyridine-based chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. This research emphasizes the potential of 2-Cyclopropyl-1-(pyrrolidin-1-yl)ethan-1-one derivatives in advancing materials science, particularly in the creation of films with tailored optical and electrooptic properties (Facchetti et al., 2006).

Site-Selective C–H Activation

Chu et al. (2015) demonstrated the use of a pyridine-based template for remote meta-C–H activation, a technique that employs the structural attributes of pyridine to direct transition-metal-catalyzed C–H activation reactions. This approach enables the functionalization of benzyl and phenyl ethyl alcohols, illustrating the compound's role in enhancing the precision of chemical synthesis through the engineering of directing templates (Chu et al., 2015).

Catalyzed Cyclization for Pyrrolidine Synthesis

Miura et al. (2000) utilized acid-catalyzed cyclization of vinylsilanes bearing an amino group for the stereoselective synthesis of 2-(silylmethyl)pyrrolidines. This method highlights the application of related compounds in synthesizing pyrrolidines, a class of organic compounds with significant synthetic and medicinal value (Miura et al., 2000).

Mécanisme D'action

Propriétés

IUPAC Name |

2-cyclopropyl-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c11-9(7-8-3-4-8)10-5-1-2-6-10/h8H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIXXGBTZJFMFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2731183.png)

![N-(3,5-dimethylphenyl)-4-{[(4-methoxyphenyl)sulfonyl]amino}piperidine-1-carboxamide](/img/structure/B2731187.png)

![N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2731188.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2731189.png)

![5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2731197.png)